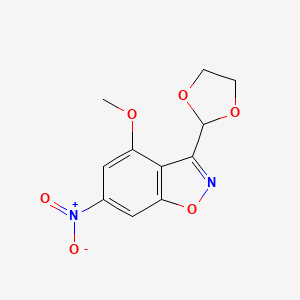![molecular formula C15H13N5O B5917075 ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate](/img/structure/B5917075.png)
ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate, also known as ECPF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins. In neuroprotection research, this compound has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In pain management research, this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different research fields. In cancer research, this compound has been shown to inhibit the growth of tumor cells, induce apoptosis, and suppress angiogenesis. In neuroprotection research, this compound has been shown to protect against oxidative stress and inflammation, and improve cognitive function. In pain management research, this compound has been shown to have analgesic properties and reduce inflammation.
实验室实验的优点和局限性
Ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its low stability and short half-life may limit its use in some experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of this compound.
未来方向
There are several future directions for ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate research. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for this compound. In neuroprotection research, more studies are needed to investigate the long-term effects of this compound on cognitive function and neurodegenerative diseases. In pain management research, more studies are needed to determine the optimal dosage and treatment duration for this compound, and to investigate its potential use in combination with other analgesics.
In conclusion, this compound is a chemical compound with potential therapeutic applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and limitations of this compound.
合成方法
Ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate can be synthesized through a reaction between ethyl imidoformate and 4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazole in the presence of a base such as sodium hydride. The reaction yields this compound as a yellow solid with a melting point of 140-142°C.
科学研究应用
Ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate has been studied for its potential therapeutic applications in various fields such as cancer treatment, neuroprotection, and pain management. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection research, this compound has been shown to protect against oxidative stress and inflammation, which are factors that contribute to neurodegenerative diseases. In pain management research, this compound has been shown to have analgesic properties by inhibiting the expression of pro-inflammatory cytokines.
属性
IUPAC Name |
ethyl (1E)-N-[4-cyano-5-(cyanomethyl)-2-phenylpyrazol-3-yl]methanimidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-2-21-11-18-15-13(10-17)14(8-9-16)19-20(15)12-6-4-3-5-7-12/h3-7,11H,2,8H2,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAUHHFTILTBJG-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(C(=NN1C2=CC=CC=C2)CC#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=N/C1=C(C(=NN1C2=CC=CC=C2)CC#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B5916994.png)
![1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917006.png)

![2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5917016.png)
![N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5917021.png)
![9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)
![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![4-methyl-N'-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B5917048.png)
![6-methyl-1-{[3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917054.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917055.png)
![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917061.png)
acetate](/img/structure/B5917064.png)